2-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate
Description
2-Chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted with a 2-chlorophenyl ester at position 2, a fluorine atom at position 5, and a methyl group at position 2. The compound’s structure combines electron-withdrawing groups (chlorine, fluorine) and a lipophilic ester moiety, which may enhance its stability and bioavailability. The fluorine atom at position 5 likely improves metabolic resistance, while the 2-chlorophenyl ester contributes to π-π stacking interactions in crystalline states, as observed in related structures .
Properties
IUPAC Name |
(2-chlorophenyl) 5-fluoro-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO3/c1-9-11-8-10(18)6-7-13(11)20-15(9)16(19)21-14-5-3-2-4-12(14)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBZJGQTGDPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Substituents: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst.
Fluorination and Methylation: The 5-fluoro group can be introduced using electrophilic fluorination reagents, while the 3-methyl group can be added through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact : Ester groups (target compound) increase lipophilicity compared to sulfonyl/sulfinyl derivatives, which may improve membrane permeability . Carboxylic acid derivatives (e.g., ) exhibit higher solubility due to H-bonding but lower bioavailability.
- Crystallographic Behavior : The 2-chlorophenyl ester in the target compound likely promotes π-π interactions similar to sulfonyl derivatives, though dihedral angles and packing motifs differ (e.g., 77–78° in sulfonyl vs. variable in esters) .
Pharmacological Potential
- Antimicrobial Activity: Sulfinyl and sulfonyl derivatives (e.g., ) show notable antibacterial effects, while the target compound’s ester group may improve tissue penetration.
- Antitumor Applications : Fluorine-substituted benzofurans (target, ) are hypothesized to interact with DNA via intercalation or enzyme inhibition.
- Metabolic Stability : The 5-fluoro group in the target compound may reduce oxidative metabolism compared to chloro analogs .
Biological Activity
2-Chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of a 2-chlorophenyl group, a 5-fluoro group, and a 3-methyl group, which may contribute to its pharmacological properties. The exploration of its biological activity includes studies on antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The IUPAC name for this compound is (2-chlorophenyl) 5-fluoro-3-methyl-1-benzofuran-2-carboxylate. Its molecular formula is , and it has a molecular weight of approximately 304.7 g/mol. The structural characteristics are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀ClF O₃ |
| Molecular Weight | 304.7 g/mol |
| IUPAC Name | (2-chlorophenyl) 5-fluoro-3-methyl-1-benzofuran-2-carboxylate |
| InChI | InChI=1S/C16H10ClFO3/c1-9-11-8-10(18)6-7-13(11)20-15(9)16(19)21-14-5-3-2-4-12(14)17/h2-8H,1H3 |
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, studies have shown effective inhibition against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli with varying minimum inhibitory concentration (MIC) values.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-Chlorophenyl 5-fluoro... | Staphylococcus aureus | <50 |
| Bacillus subtilis | <50 | |
| Escherichia coli | <100 | |
| Ciprofloxacin | Staphylococcus aureus | 6.25 |
| Bacillus subtilis | 6.25 | |
| Escherichia coli | 12.5 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial growth or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that control cell survival and apoptosis.
- Halogen Bonding : The presence of chlorine and fluorine atoms may facilitate interactions with biological macromolecules through halogen bonding, enhancing binding affinity to targets.
Case Studies
A review of literature reveals several case studies where benzofuran derivatives were synthesized and tested for their biological activities:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several benzofuran derivatives, including those structurally related to our compound, demonstrating significant zones of inhibition against Gram-positive and Gram-negative bacteria.
- In Vitro Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of similar compounds on various cancer cell lines, indicating promising results in reducing cell viability at micromolar concentrations.
Chemical Reactions Analysis
Hydrolysis
The ester group can undergo acidic or basic hydrolysis to yield the carboxylic acid:
This reaction is influenced by steric hindrance and electronic effects of substituents (e.g., electron-withdrawing fluoro group enhances stability) .
Coupling Reactions
The ester carbonyl group could participate in transesterification or amidation under catalytic conditions (e.g., acid/base catalysts) .
Reagents and Reaction Conditions
Electron Effects
-
Fluoro group : Strongly electron-withdrawing, enhances stability of the benzofuran ring and directs electrophiles to meta positions .
-
Methyl group : Electron-donating, may activate positions ortho/para to itself .
Steric Effects
The bulky 2-chlorophenyl ester group could hinder reactions at adjacent positions on the benzofuran ring.
Comparison with Similar Compounds
Spectral and Analytical Data
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 7.07–7.04 (m, aromatic protons) | |
| ¹³C NMR | δ 158.3 (carbonyl), 120.7 (fluoro-substituted C) | |
| IR | v = 1663 cm⁻¹ (C=O stretch) |
Biological and Industrial Implications
While not explicitly studied for this compound, analogous benzofuran derivatives exhibit antimicrobial and anti-inflammatory activities. The electron-withdrawing fluoro group may enhance binding to molecular targets (e.g., enzymes), while the methyl group could improve lipophilicity.
Q & A
Q. What are the established synthetic routes for 2-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate?
The synthesis typically involves multi-step reactions, including cascade [3,3]-sigmatropic rearrangements and aromatization strategies . For example, sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C is used to deprotonate intermediates, followed by benzylation or oxidation steps to introduce substituents . Methylsulfanyl or sulfinyl groups are often introduced via thiolation reactions using reagents like 3-chloroperoxybenzoic acid in dichloromethane . Yields range from 73% to 82%, with purification by column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How is the crystal structure of this compound determined?
X-ray crystallography is the primary method. The benzofuran core is planar (mean deviation <0.005 Å), with intermolecular interactions (e.g., O–H⋯O hydrogen bonds) stabilizing the lattice . SHELXL refines structures using riding models for hydrogen atoms (C–H = 0.95–0.98 Å; Uiso(H) = 1.2–1.5Ueq(C)) . Software like ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
Q. What pharmacological activities are associated with benzofuran derivatives?
Benzofuran analogs exhibit antimicrobial , antitumor , and antiviral properties. The 5-fluoro and 3-methyl groups enhance bioactivity by modulating electronic and steric effects . For example, sulfinyl substituents improve binding to biological targets via polar interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
Discrepancies (e.g., thermal motion or occupancy conflicts) are addressed using SHELXL’s restraints (e.g., DFIX, DANG) and riding models for H atoms . For example, methyl hydrogens are rotationally optimized to match electron density maps . High-resolution data (>0.8 Å) reduces ambiguity, while twinned data require specialized refinement protocols in SHELXPRO .
Q. What strategies optimize reaction yields in benzofuran derivative synthesis?
Key factors include:
- Temperature control : Refluxing in methanol/water for hydrolysis steps ensures complete conversion .
- Reagent stoichiometry : Excess potassium hydroxide (5 eq.) in saponification reactions improves yields to >80% .
- Protecting groups : Benzyl ethers prevent unwanted side reactions during functionalization .
Q. How can intermolecular interactions in the solid state be analyzed?
Hydrogen-bonding networks are quantified using Mercury or PLATON . For example, O–H⋯O interactions (2.65–2.70 Å) form centrosymmetric dimers in the title compound . π-π stacking between benzofuran rings (3.4–3.6 Å) further stabilizes the crystal lattice .
Q. What computational tools predict the reactivity of this compound in biological systems?
Docking studies (e.g., AutoDock Vina ) model interactions with enzymes like cytochrome P450. The 5-fluoro group’s electronegativity and the sulfinyl group’s polarity are critical for binding affinity . Gaussian calculations assess frontier molecular orbitals to predict metabolic pathways .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
